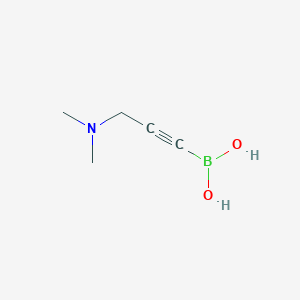
2-Methyloxetan-3-ol,trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloxetan-3-ol,trans- is a cyclic ether with a four-membered ring structure It is a derivative of oxetane, characterized by the presence of a hydroxyl group and a methyl group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxetan-3-ol,trans- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method includes the epoxide ring opening followed by ring closure . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Methyloxetan-3-ol,trans- often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. The choice of catalysts and solvents is crucial to minimize side reactions and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyloxetan-3-ol,trans- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Methyloxetan-3-ol,trans- can yield formaldehyde and propene, while reduction can produce different alcohol derivatives .
Applications De Recherche Scientifique
2-Methyloxetan-3-ol,trans- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyloxetan-3-ol,trans- involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the methyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-ol: Similar to 2-Methyloxetan-3-ol,trans-, but without the methyl group.
2,2-Dimethyloxetan: Contains two methyl groups, leading to different reactivity and stability.
3-Methyloxetan-2-one: A ketone derivative with distinct chemical properties.
Uniqueness
2-Methyloxetan-3-ol,trans- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives.
Propriétés
Formule moléculaire |
C4H8O2 |
|---|---|
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
(2R,3S)-2-methyloxetan-3-ol |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4+/m1/s1 |
Clé InChI |
KHCRYZBFFWBCMJ-DMTCNVIQSA-N |
SMILES isomérique |
C[C@@H]1[C@H](CO1)O |
SMILES canonique |
CC1C(CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


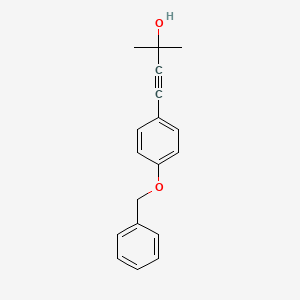

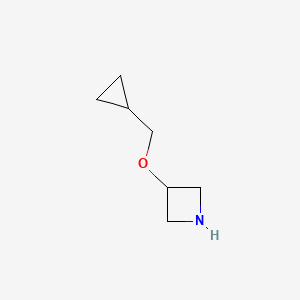

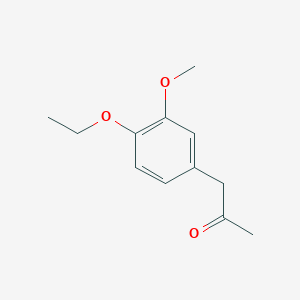
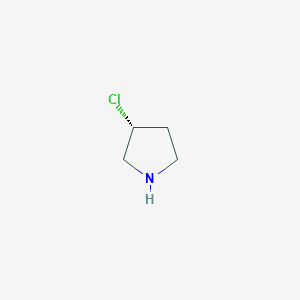



![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)


